1,3-Oxazole-4-carboximidamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

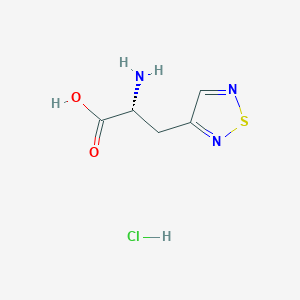

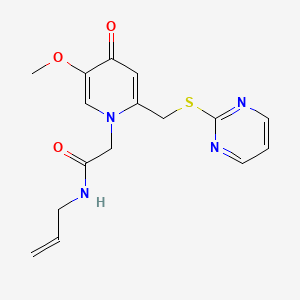

1,3-Oxazole-4-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1375183-28-0 . It has a molecular weight of 147.56 .

Synthesis Analysis

The synthesis of 1,3-oxazole derivatives, including 1,3-Oxazole-4-carboximidamide hydrochloride, has been a topic of interest in the field of organic chemistry . Various methods have been developed for the direct arylation of oxazoles with high regioselectivity . For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .

Molecular Structure Analysis

The molecular structure of 1,3-Oxazole-4-carboximidamide hydrochloride is characterized by its distinct structure, which comprises two adjacent atoms that aren’t carbon within the ring .

Chemical Reactions Analysis

Oxazoles, including 1,3-Oxazole-4-carboximidamide hydrochloride, can undergo various chemical reactions . For example, they can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine . This reaction involves an I 2 /Cu (NO 3) 2 •3H 2 O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Medicine: Antibacterial and Antiviral Properties

1,3-Oxazole derivatives, including 1,3-Oxazole-4-carboximidamide;hydrochloride, have been identified to possess significant antibacterial and antiviral properties . These compounds can be synthesized and modified to enhance their efficacy against a broad spectrum of bacterial and viral pathogens. The heterocyclic structure of oxazoles allows for interaction with various biological targets, potentially leading to the development of new therapeutic agents.

Agriculture: Plant Protection Agents

In the agricultural sector, oxazole compounds have been utilized as plant protection agents due to their herbicidal, insecticidal, and fungicidal activities . The application of 1,3-Oxazole-4-carboximidamide;hydrochloride in agriculture could lead to the development of more effective and environmentally friendly pesticides that safeguard crops from pests and diseases.

Materials Science: Optoelectronic Devices

The oxadiazole moiety, closely related to oxazole, is a promising scaffold for materials science applications, including organic light-emitting diodes (OLEDs), high-pressure mixed-gas separation membranes, and optoelectronic devices . The incorporation of 1,3-Oxazole-4-carboximidamide;hydrochloride into such materials could enhance their performance and efficiency.

Pharmacology: Drug Development

Oxadiazoles, which share a similar heterocyclic structure with oxazoles, have been extensively studied for their pharmacological activities. They serve as key motifs in drug development due to their broad spectrum of biological activities, including anticancer, antihypertensive, and anticonvulsant effects . The application of 1,3-Oxazole-4-carboximidamide;hydrochloride in pharmacology could lead to the discovery of new drugs with improved therapeutic profiles.

Chemical Synthesis: Heterocyclic Compound Synthesis

1,3-Oxazole-4-carboximidamide;hydrochloride can be used in the synthesis of complex heterocyclic compounds. These compounds are crucial in the development of various chemical entities with potential applications in medicinal chemistry and material science .

Analytical Research: Reference Standards

In analytical research, 1,3-Oxazole-4-carboximidamide;hydrochloride can be employed as a reference standard for pharmaceutical testing . Its well-defined structure and purity make it an ideal candidate for calibrating instruments and validating analytical methods.

Safety and Hazards

The safety information for 1,3-Oxazole-4-carboximidamide hydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

1,3-oxazole-4-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O.ClH/c5-4(6)3-1-8-2-7-3;/h1-2H,(H3,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKBGOLLUYTUTRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Oxazole-4-carboximidamide;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2564320.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564322.png)

![4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2564333.png)

![(Z)-ethyl 1-isopropyl-2-((4-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2564335.png)

![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile](/img/structure/B2564336.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2564337.png)

![2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2564338.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2564339.png)

![3-[(4-Bromophenyl)methylsulfinylmethyl]-5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole](/img/structure/B2564340.png)